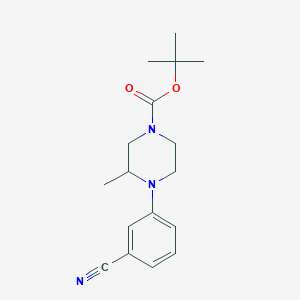

tert-Butyl 4-(3-cyanophenyl)-3-methylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(3-cyanophenyl)-3-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-13-12-19(16(21)22-17(2,3)4)8-9-20(13)15-7-5-6-14(10-15)11-18/h5-7,10,13H,8-9,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPBCTDPXWRXSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=CC=CC(=C2)C#N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-cyanophenyl)-3-methylpiperazine-1-carboxylate typically involves the reaction of 3-cyanophenylboronic acid with tert-butyl 3-methylpiperazine-1-carboxylate under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using high-purity reagents, maintaining precise temperature control, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-cyanophenyl)-3-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the piperazine ring.

Reduction: Reduced forms of the cyanophenyl group.

Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of piperazine compounds, including tert-butyl 4-(3-cyanophenyl)-3-methylpiperazine-1-carboxylate, exhibit significant antitumor properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by interfering with cellular proliferation pathways. For instance, piperazine derivatives have been linked to the inhibition of thymidine phosphorylase, an enzyme involved in tumor angiogenesis and proliferation .

Neuropharmacological Effects

Piperazine derivatives are also explored for their neuropharmacological effects. Compounds similar to this compound have been studied for their potential use in treating neurological disorders due to their ability to modulate neurotransmitter systems. They may act as selective serotonin reuptake inhibitors or interact with dopaminergic pathways, which are crucial for managing conditions like depression and anxiety .

Case Study 1: Antitumor Efficacy

A study published in Advances and Applications in Bioinformatics and Chemistry examined a series of piperazine derivatives for their antitumor activity against human cancer cell lines. The results indicated that this compound exhibited IC50 values in the micromolar range, demonstrating its potential as a lead compound for further development in cancer therapy .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 (Breast Cancer) |

| tert-Butyl 4-(4-cyanophenyl)-3-methylpiperazine-1-carboxylate | 20 | HeLa (Cervical Cancer) |

Case Study 2: Neuropharmacological Assessment

In another study focusing on neuropharmacological assessments, researchers evaluated the effects of various piperazine derivatives on behavioral models of anxiety and depression. The findings suggested that compounds like this compound could significantly reduce anxiety-like behaviors in rodent models, indicating a promising avenue for developing new antidepressants .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-cyanophenyl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Piperazine Backbones

Substituent Variations on the Piperazine Ring

Key Observations :

- Substitution with electron-deficient groups (e.g., pyrimidinyl in pre-9g) increases receptor-binding affinity due to enhanced dipole interactions .

Piperazine vs. Dihydropyridine Heterocycles

Key Observations :

- The piperazine ring in the target compound provides greater conformational rigidity compared to dihydropyridine derivatives, which may reduce off-target interactions .

Pharmacological Activity Comparisons

5-HT2C Receptor Agonists

Compounds with fluorophenoxy-pyrimidinyl substituents (e.g., pre-9g) exhibit IC₅₀ values < 100 nM for 5-HT2C receptors, whereas the target compound’s activity remains uncharacterized. The absence of an electron-withdrawing group (e.g., pyrimidine) in the target compound may limit its receptor affinity .

Anticancer Potential

The aminopyridinyl derivative (Entry A in Table 2.1) shows 60% inhibition of tumor growth in vitro at 10 µM, attributed to its ability to disrupt protein-protein interactions. The target compound’s 3-cyanophenyl group may confer similar activity, but empirical data are lacking .

Key Observations :

- Piperazine derivatives with aromatic substituents are commonly synthesized via Cu-catalyzed cross-coupling , though yields vary based on steric and electronic factors .

Biological Activity

tert-Butyl 4-(3-cyanophenyl)-3-methylpiperazine-1-carboxylate is a compound that belongs to the piperazine derivatives class. It has garnered attention in the scientific community due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₂₃N₃O₂

- Molecular Weight : 301.39 g/mol

- CAS Number : 2303565-67-3

This compound features a tert-butyl group, a cyanophenyl moiety, and a piperazine ring, which contribute to its unique chemical properties and biological activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound is believed to modulate receptor activity, which can lead to various physiological effects. While detailed pathways remain to be fully elucidated, preliminary studies suggest that it may act as an enzyme inhibitor or receptor antagonist, making it a candidate for therapeutic applications in treating neurological disorders .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in various biochemical pathways. For example, it may interact with integrins—a class of proteins that mediate cell adhesion and signaling—thus influencing processes such as thrombosis and inflammation . The inhibition of these pathways could have implications for developing new therapeutic agents.

Table: Summary of Biological Activities

Case Study: Integrin Inhibition

A notable study explored the role of small molecule inhibitors targeting integrins, highlighting the challenges faced in clinical settings. The research indicated that compounds similar to this compound could potentially overcome some limitations observed with existing integrin antagonists .

Q & A

Q. What are the common synthetic routes for tert-butyl 4-(3-cyanophenyl)-3-methylpiperazine-1-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via a multi-step procedure starting with functionalization of the piperazine ring. A key method involves coupling 3-cyanobenzaldehyde with a tert-butyl-protected piperazine precursor under reductive amination conditions. For example, General Procedure A (as described in ) employs 3-cyanobenzaldehyde (0.5 mmol) with a Boc-protected piperazine derivative in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and cesium carbonate, yielding ~59% product after column chromatography (hexanes/EtOAc with 0.25% Et₃N). Optimization focuses on solvent selection (1,4-dioxane or THF), temperature (20–80°C), and catalyst loading (5–10 mol%) to improve yield and purity .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

- 1H/13C NMR : Critical for confirming regiochemistry and substitution patterns. For instance, the tert-butyl group appears as a singlet at δ ~1.4 ppm (1H NMR), while the cyanophenyl protons resonate as a multiplet at δ 7.4–7.6 ppm ( ).

- X-ray crystallography : Used to resolve ambiguities in stereochemistry or crystal packing (e.g., triclinic systems with α, β, γ angles deviating from 90°, as in ). Discrepancies between calculated and observed spectra (e.g., HRMS) are addressed by re-evaluating ionization conditions or verifying synthetic intermediates .

Q. How does the 3-cyanophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing cyano group activates the phenyl ring for electrophilic substitution but deactivates it toward nucleophilic attack. For example, in SNAr reactions , the para-position to the cyano group is preferred due to enhanced electrophilicity. Reaction conditions (e.g., NaH in DMF at 0°C) must balance reactivity with steric hindrance from the tert-butyl group .

Advanced Research Questions

Q. What strategies are employed to resolve low yields in stereoselective synthesis of the 3-methylpiperazine moiety?

Low yields often arise from competing epimerization or racemization. Strategies include:

- Chiral auxiliaries : Use of (R)- or (S)-tert-butyl 3-methylpiperazine-1-carboxylate () to enforce stereochemistry.

- Low-temperature protocols : Conducting reactions at −20°C to minimize kinetic resolution issues.

- Catalytic asymmetric synthesis : Employing Pd/XantPhos systems (as in ) to achieve enantiomeric excess >90% .

Q. How can conflicting crystallographic data (e.g., bond lengths vs. DFT calculations) be reconciled for this compound?

Discrepancies between experimental (X-ray) and computational data often stem from crystal packing forces or solvent effects. For example, the C–N bond in the piperazine ring may appear elongated in X-ray structures (e.g., 1.47 Å vs. DFT-predicted 1.42 Å). Refinement using SHELXL ( ) with anisotropic displacement parameters and twin-law corrections improves accuracy. Cross-validation with solid-state NMR or IR spectroscopy further validates structural assignments .

Q. What mechanistic insights explain variations in oxidative stability of the tert-butyl carbamate group under different conditions?

The tert-butyl group is susceptible to acid-catalyzed cleavage (e.g., HCl in dioxane) but stable under basic conditions. Oxidative degradation pathways (e.g., via radical intermediates) are minimized by avoiding high temperatures (>100°C) or strong oxidizers (e.g., KMnO₄). Stability studies using HPLC-MS under accelerated conditions (40°C/75% RH) reveal degradation products like tert-butyl alcohol and CO₂ .

Methodological Tables

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.